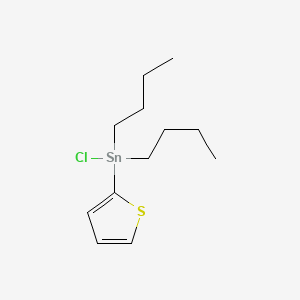
Dibutyl(chloro)(thiophen-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(chloro)(thiophen-2-yl)stannane is an organotin compound that features a thiophene ring bonded to a tin atom, which is also bonded to two butyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(chloro)(thiophen-2-yl)stannane can be synthesized through a Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Tributyl(thiophen-2-yl)stannane and a chlorinating agent such as thionyl chloride.
Catalyst: Palladium(0) complex.
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale Stille coupling reactions with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(chloro)(thiophen-2-yl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. Conditions typically involve mild temperatures and organic solvents.
Coupling Reactions: Palladium catalysts and organic halides are commonly used. Reactions are often carried out in the presence of a base, such as potassium carbonate, and an organic solvent like THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted organotin compounds with various functional groups.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Scientific Research Applications
Dibutyl(chloro)(thiophen-2-yl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of Dibutyl(chloro)(thiophen-2-yl)stannane in chemical reactions involves the activation of the tin-carbon bond by a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds in coupling reactions. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
Tributyl(thiophen-2-yl)stannane: Similar structure but with three butyl groups instead of two and no chlorine atom.
Dibutyl(phenyl)stannane: Contains a phenyl ring instead of a thiophene ring.
Dibutyl(chloro)stannane: Lacks the thiophene ring, containing only butyl groups and a chlorine atom.
Uniqueness
Dibutyl(chloro)(thiophen-2-yl)stannane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The combination of the thiophene ring with the organotin moiety makes it particularly useful in organic synthesis and materials science applications.
Properties
CAS No. |
123431-12-9 |
|---|---|
Molecular Formula |
C12H21ClSSn |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
dibutyl-chloro-thiophen-2-ylstannane |
InChI |
InChI=1S/C4H3S.2C4H9.ClH.Sn/c1-2-4-5-3-1;2*1-3-4-2;;/h1-3H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
OHSDGXWMSZLIGF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=CC=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


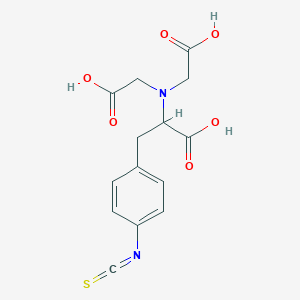


![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
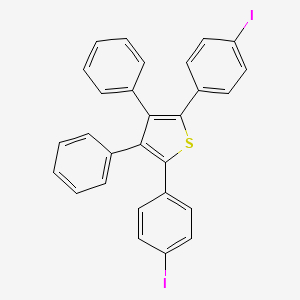
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
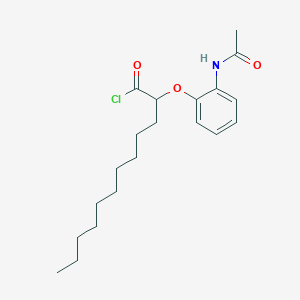
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
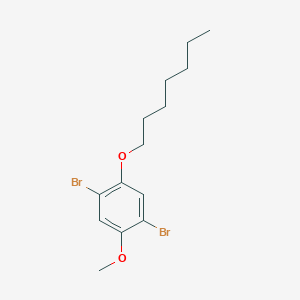
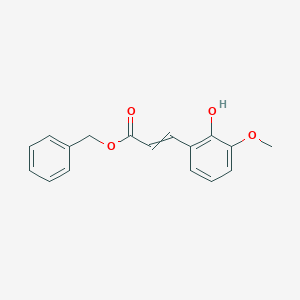
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
